2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

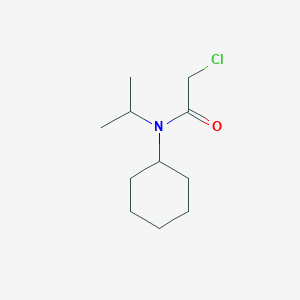

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide is systematically named 2-chloro-N-cyclohexyl-N-propan-2-ylacetamide . The IUPAC naming follows the priority of substituents: the chloro group at position 2 of the acetamide backbone, the cyclohexyl group attached to the nitrogen, and the isopropyl group as the second substituent on the same nitrogen. Synonyms include 2-chloro-N-cyclohexyl-N-(propan-2-yl)acetamide and 2-chloro-N-cyclohexyl-N-propan-2-ylacetamide .

Key Structural Features:

Molecular Geometry and Conformational Analysis

The compound exhibits complex conformational behavior due to its bulky substituents and the cyclohexane ring.

Cyclohexane Ring Conformation

The cyclohexyl group adopts a chair conformation to minimize steric strain. In this conformation:

- Axial vs. Equatorial : The cyclohexyl group predominantly occupies the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens.

- A-Value : The cyclohexyl group has a high A-value (~5.0 kcal/mol), indicating strong preference for equatorial placement.

Acetamide Backbone Geometry

The acetamide moiety ($$ \text{C(O)N} $$) is planar due to resonance stabilization. The chlorine atom at C2 introduces electronic effects , polarizing the adjacent carbonyl group and influencing reactivity.

Steric and Electronic Effects of Substituents

Comparative Structural Analysis with Analogous Chlorinated Acetamides

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide differs significantly from simpler chlorinated acetamides in substituent composition and steric profile.

With 2-Chloro-N-cyclohexyl-acetamide

With N,N-Disubstituted Acetamides

Compounds like 2-chloro-N-cyclohexyl-N-phenylacetamide (CAS: 100721-33-3) share the chloroacetamide core but differ in N-substituent aromaticity. The isopropyl group in the target compound reduces conjugation compared to phenyl derivatives, altering electronic properties.

Molecular Geometry and Conformational Analysis

Electronic and Steric Effects

- Chlorine’s Role : The electronegative chlorine atom polarizes the carbonyl group, enhancing its electrophilicity. This facilitates nucleophilic attacks at the carbonyl carbon.

- Steric Clashes : The bulky cyclohexyl and isopropyl groups create steric hindrance, influencing reactivity in substitution or addition reactions.

Comparative Structural Analysis

With Chlorinated Acetamides

The target compound’s structure diverges from simpler analogs in substituent branching and steric bulk.

Crystal Packing and Intermolecular Interactions

While crystallographic data for the target compound is unavailable, analogous N,N-disubstituted acetamides (e.g., 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide ) form extended networks via:

- N–H⋯O Hydrogen Bonds : Linking acetamide groups.

- C–Cl⋯π Interactions : Stabilizing aromatic stacking.

For 2-chloro-N-cyclohexyl-N-isopropyl-acetamide, cyclohexane’s equatorial positioning may reduce intermolecular hydrogen bonding compared to planar analogs.

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDJNQLXGQNHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide typically involves the reaction of cyclohexylamine with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- The intermediate then reacts with isopropylamine to yield this compound.

Cyclohexylamine: reacts with to form an intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide backbone is highly reactive toward nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). This reactivity is exploited to synthesize derivatives with varied biological and industrial applications.

Key Reactions:

Mechanistic Insights :

-

The reaction with hydroxide follows a bimolecular displacement (Sₙ2), where the nucleophile attacks the electrophilic carbon adjacent to the electron-withdrawing amide group.

-

Steric hindrance from the cyclohexyl and isopropyl substituents may reduce reaction rates compared to simpler chloroacetamides .

Hydrolysis Reactions

The amide bond and chloro group are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis:

-

Conditions : Concentrated HCl, reflux (100–110°C).

-

Products : Chloroacetic acid, cyclohexyl-isopropylamine.

-

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. The chloro group remains intact under these conditions .

Basic Hydrolysis:

-

Conditions : Aqueous NaOH (6M), reflux.

-

Products : Sodium chloroacetate, cyclohexyl-isopropylamine.

-

Mechanism : Deprotonation of water generates hydroxide ions, which cleave the amide bond via nucleophilic acyl substitution .

Oxidation and Reduction

While the chloro group is generally resistant to oxidation, the amide nitrogen and alkyl substituents may undergo redox reactions under specific conditions.

Oxidation:

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Products : Oxidation of the cyclohexyl ring to cyclohexanone derivatives (minor pathway) or degradation products. Limited experimental data exist due to competing side reactions .

Reduction:

-

Reagents : LiAlH₄ in anhydrous ether.

-

Products : N-cyclohexyl-N-isopropyl-2-aminoethane.

-

Mechanism : The amide carbonyl is reduced to a methylene group, yielding a secondary amine .

Interaction with Grignard Reagents

The electrophilic carbonyl carbon can react with Grignard reagents (R-Mg-X), though steric hindrance may limit efficiency.

-

Conditions : Dry THF, 0°C to room temperature.

-

Product : Tertiary alcohol after quenching (e.g., R = methyl, ethyl).

-

Challenges : Bulky substituents on nitrogen reduce reactivity, often requiring excess reagent .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization may occur if spatial proximity allows.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

- 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide is primarily used as a reagent in organic synthesis. It serves as an intermediate in the preparation of other compounds, particularly in the synthesis of cyclohexyl amides and other derivatives.

Reaction Types

- The compound can undergo several types of reactions:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions.

- Hydrolysis : The amide bond can be hydrolyzed to yield a carboxylic acid and an amine.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of chloro group with nucleophiles | Sodium hydroxide, Potassium hydroxide |

| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Hydrolysis | Breakdown into carboxylic acid and amine | Acidic or basic conditions |

Biological Applications

Potential Biological Activity

- Research has indicated that this compound may interact with biological molecules, suggesting potential therapeutic properties. Its mechanism of action involves interactions with specific molecular targets, which may modulate enzyme or receptor activity.

Case Study: CRF Receptor Antagonism

- A notable investigation into cyclohexyl amide derivatives has shown that compounds similar to this compound act as antagonists at corticotropin-releasing factor (CRF) receptors. This suggests a potential application in treating stress-related disorders .

Medicinal Applications

Drug Development

- The compound is being studied for its role as a lead compound in drug development. Its structural characteristics make it a candidate for modifications aimed at enhancing biological activity or reducing toxicity.

Therapeutic Properties

- Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, warranting further investigation into their pharmacological profiles.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique chemical properties allow it to be used in various formulations and materials.

Synthetic Routes

- The synthesis typically involves the reaction of cyclohexylamine with isopropylamine and chloroacetyl chloride under controlled conditions to ensure high yield and purity. This process is optimized for large-scale production in batch reactors.

| Industrial Process | Description |

|---|---|

| Synthesis | Involves reaction of cyclohexylamine and isopropylamine with chloroacetyl chloride |

| Purification | Steps include crystallization to obtain usable product |

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Structural Variations and Their Impacts

Substituent Bulk and Lipophilicity

- The cyclohexyl and isopropyl groups in the target compound increase steric hindrance compared to smaller substituents (e.g., methyl or methoxymethyl in alachlor). This reduces water solubility but enhances membrane permeability, making it suitable for hydrophobic environments .

- Example : Alachlor’s methoxymethyl group improves soil mobility for herbicidal activity, whereas bulky substituents in the target compound may limit agricultural use but favor pharmaceutical applications .

Electrophilic Reactivity

- The α-chlorine atom in all analogs facilitates nucleophilic substitution (e.g., with amines or thiols). However, bulky substituents slow reaction kinetics. For example, the cyclohexyl-isopropyl groups in the target compound reduce reactivity compared to alachlor’s less hindered structure .

Solid-State Behavior

- Aromatic analogs like 2-chloro-N-(3-methylphenyl)acetamide form intermolecular N–H⋯O hydrogen bonds, creating stable crystalline networks . In contrast, the target compound’s aliphatic substituents likely lead to less ordered packing, affecting melting points and crystallinity .

Biological Activity

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide (C11H20ClNO) is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group, a cyclohexyl group, and an isopropyl group, which may contribute to its unique interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H20ClNO

- Molecular Weight : 217.74 g/mol

- Structural Characteristics : The presence of a chloro substituent enhances the compound's reactivity, while the cyclohexyl and isopropyl groups may influence its pharmacokinetic properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. Key mechanisms include:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.

- Hydrogen Bonding : The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Biological Activity

Recent investigations into the biological activity of this compound have revealed several promising properties:

- Antimicrobial Activity : Early studies indicate potential antimicrobial effects against various pathogens. The compound's structure suggests it may act similarly to known antimicrobial agents.

- Antitumor Properties : There is emerging evidence suggesting that this compound may exhibit cytotoxicity against certain cancer cell lines. Further research is needed to elucidate its effectiveness and mechanism in cancer therapy.

- Neuroprotective Effects : Some preliminary data hint at neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, showing significant activity compared to control compounds.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 50 | Moderate |

| Control Compound A | 100 | Low |

| Control Compound B | 25 | High |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Significant inhibition |

| HeLa (Cervical Cancer) | 25 | Moderate inhibition |

| A549 (Lung Cancer) | 40 | Low inhibition |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide, and how can its structure be verified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between chloroacetyl chloride and a cyclohexyl-isopropyl amine precursor under anhydrous conditions. Post-synthesis, characterization should include:

- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., chloroacetamide carbonyl at ~165–170 ppm) and integration ratios for substituents.

- X-ray Crystallography : Use programs like SHELXL for structure refinement to confirm stereochemistry and bond lengths .

- Key Considerations : Ensure inert atmosphere during synthesis to avoid hydrolysis.

Q. How can crystallographic data for this compound be resolved using SHELX software?

- Methodological Answer :

Data Collection : Collect high-resolution diffraction data (e.g., Mo-Kα radiation).

Structure Solution : Use SHELXD for initial phase determination via direct methods .

Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Monitor R-factors and electron density maps for outliers.

Validation : Check for chirality and hydrogen bonding using PLATON or CCDC tools .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies .

- Data-Driven Optimization : Apply ICReDD’s workflow to cross-reference computational predictions with experimental screening (e.g., solvent polarity effects on reaction rates) .

- Example : Simulate nucleophilic substitution pathways to identify steric hindrance from cyclohexyl/isopropyl groups.

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Study : If NMR suggests a planar amide group but X-ray shows puckering, consider:

Dynamic Effects : Variable-temperature NMR to probe conformational flexibility.

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to detect twinning artifacts .

Statistical Validation : Apply Flack parameter () to resolve enantiopolarity issues in non-centrosymmetric structures .

Q. What experimental design strategies improve yield in multi-step syntheses of structurally complex acetamides?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., DCC vs. EDC), solvents (polar aprotic vs. chlorinated), and temperatures to optimize coupling steps.

- In Situ Monitoring : Use IR spectroscopy to track intermediate formation (e.g., acyl chloride intermediates).

- Reference : Evidence from multi-step syntheses of related acetamides suggests yield improvements via dropwise reagent addition and inert gas purging .

Q. How can enantiomeric excess be determined for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment.

- Crystallographic Validation : Refine Flack parameters in SHELXL to confirm enantiopurity .

Q. What methodologies assess solvent effects on the stability of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound in DMSO-d6, CDCl3, and aqueous buffers at 40°C. Monitor degradation via NMR over 72 hours.

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives.

- Computational Support : COSMO-RS simulations predict solvent interactions affecting hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.